4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one
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Overview
Description
“4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one” is a type of dihydroquinoxalin-2-one, which are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
The synthesis of dihydroquinoxalin-2-ones includes access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction . The coupling reaction worked well with moderate to good yields (51–90%) with the exception where the amino acid contains the strongly electron-withdrawing p-trifluoromethylphenyl group .Molecular Structure Analysis
The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . This heterocyclic scaffold is particularly chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis
The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydroquinoxalin-2-ones, have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Biochemical Pathways
Similar compounds have been shown to have antiviral and anti-inflammatory activities, suggesting they may affect related biochemical pathways .
Result of Action
Similar compounds have shown antiviral and anti-inflammatory activities, suggesting that they may have similar effects .
Advantages and Limitations for Lab Experiments
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is a versatile compound that can be used for a wide range of applications in scientific research. Its fluorescent properties make it an excellent probe for the detection of metal ions in biological samples. Moreover, its ability to induce cell death in cancer cells and inhibit bacterial growth makes it a potential candidate for the development of new drugs. However, this compound has some limitations, such as its low solubility in water and its potential toxicity upon irradiation with light.
Future Directions
There are several future directions for the use of 4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one in scientific research. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in living cells. Another direction is the use of this compound as a photosensitizer for the treatment of cancer and other diseases. Moreover, the anti-inflammatory and anti-bacterial activities of this compound suggest its potential use in the treatment of inflammatory diseases and bacterial infections. Further research is needed to explore the full potential of this compound in these areas.
In conclusion, this compound is a unique compound with diverse applications in scientific research. Its fluorescent properties, ability to induce cell death in cancer cells, and anti-inflammatory and anti-bacterial activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and explore its potential in various fields of research.
Synthesis Methods
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one can be synthesized by the condensation reaction between 2-aminopyridine and 2-cyanobenzaldehyde in the presence of a base. The resulting product is purified by recrystallization to obtain pure this compound.
Scientific Research Applications
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for the treatment of cancer and other diseases. Moreover, this compound has been reported to possess anti-inflammatory, anti-bacterial, and anti-fungal activities, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-pyridin-4-yl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-5-7-14-8-6-10)12-4-2-1-3-11(12)15-13/h1-8H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQNTSCHXOCZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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